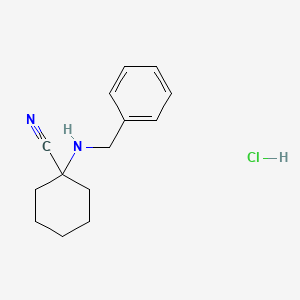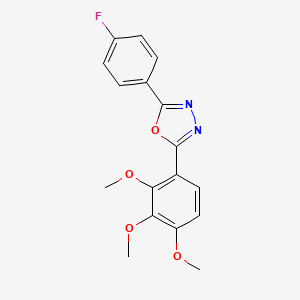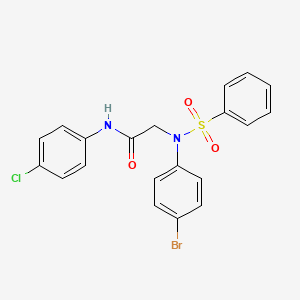
1-(benzylamino)cyclohexanecarbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)cyclohexanecarbonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAC and is a white crystalline powder that is soluble in water and ethanol. In
Mécanisme D'action
The mechanism of action of 1-(benzylamino)cyclohexanecarbonitrile hydrochloride involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, it has been shown to inhibit the activity of DNA topoisomerase II, which is also necessary for cell division.
Biochemical and Physiological Effects:
1-(Benzylamino)cyclohexanecarbonitrile hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(benzylamino)cyclohexanecarbonitrile hydrochloride in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that it has not yet been extensively studied for its potential side effects and toxicity, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research related to 1-(benzylamino)cyclohexanecarbonitrile hydrochloride. One area of interest is the development of new cancer therapies that utilize this compound. Additionally, further research is needed to determine its potential side effects and toxicity, as well as its effectiveness against other types of cancer. Finally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(benzylamino)cyclohexanecarbonitrile hydrochloride is a promising compound with potential applications in various fields. Its potent antitumor and antibacterial activity make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as its effectiveness against other types of cancer.
Méthodes De Synthèse
The synthesis of 1-(benzylamino)cyclohexanecarbonitrile hydrochloride involves the reaction of benzylamine with cyclohexanecarbonitrile in the presence of a catalyst such as palladium on carbon. This reaction yields the desired product, which is then purified using recrystallization.
Applications De Recherche Scientifique
1-(Benzylamino)cyclohexanecarbonitrile hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and biochemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
1-(benzylamino)cyclohexane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13;/h1,3-4,7-8,16H,2,5-6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRTAOJVFEXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylamino)cyclohexane-1-carbonitrile;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)